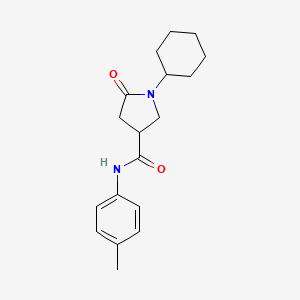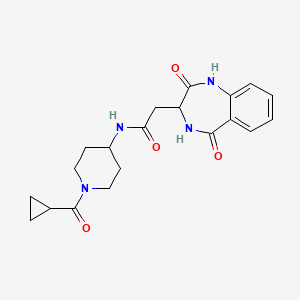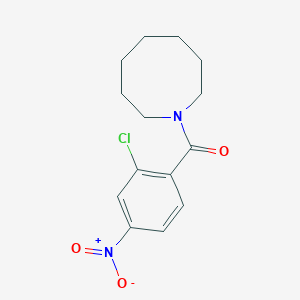
1-(1H-indazol-3-yl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indazol-3-yl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indazole ring, a methoxyphenyl group, and a pyrrolidine-3-carboxamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indazol-3-yl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds under acidic or basic conditions.
Attachment of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of amines with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step involves coupling the indazole and pyrrolidine derivatives using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indazol-3-yl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(1H-indazol-3-yl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-3-yl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-indazol-3-yl)-N-(3-phenyl)-5-oxopyrrolidine-3-carboxamide
- 1-(1H-indazol-3-yl)-N-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- 1-(1H-indazol-3-yl)-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
1-(1H-indazol-3-yl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its methoxy group, which can influence its electronic properties and reactivity, potentially enhancing its biological activity and making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-26-14-6-4-5-13(10-14)20-19(25)12-9-17(24)23(11-12)18-15-7-2-3-8-16(15)21-22-18/h2-8,10,12H,9,11H2,1H3,(H,20,25)(H,21,22) |
InChI Key |
LCPFDRRWHCSWAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-YL]amino}-6-methyl-4(3H)-pyrimidinone](/img/structure/B11026798.png)

![2-Ethoxy-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B11026809.png)
![N-(4-methoxyphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11026811.png)
![Ethyl 2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanoate](/img/structure/B11026814.png)

![N-[4-(benzyloxy)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B11026822.png)

![4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide](/img/structure/B11026833.png)
![N-(1-benzylpiperidin-4-yl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11026840.png)
![7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one](/img/structure/B11026846.png)

![Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11026877.png)

